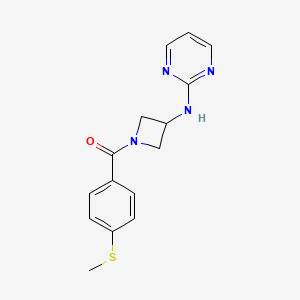

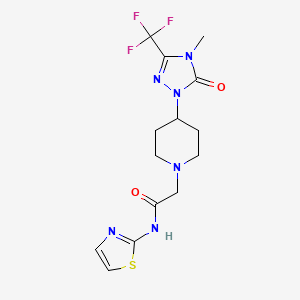

![molecular formula C24H15N3O2S B2837402 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-60-3](/img/structure/B2837402.png)

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. It is also known as N-benzoyl-N’-(4-cyanophenyl)thiourea . The IUPAC name is N-benzoyl-N’- (4-cyanophenyl)thiourea . The InChI code is 1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H, (H2,17,18,19,20) and the InChI key is FEECPKRZFPEEEU-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The crystal structure of the title compound was determined by an X-ray single-crystal technique . An intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed for the crystal structure .Chemical Reactions Analysis

The reaction to synthesize benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is usually performed at high temperatures .Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.34 . It has a boiling point of 168-172 . The storage temperature is ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

Benzamides, including the compound , can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides are used widely in the pharmaceutical industry. As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group . They are in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Biological Activities

N-aroyl-N′-substituted-thiourea derivatives, which include the compound , are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties .

Agricultural Applications

These compounds have regulating activities for plant protection in agriculture . They have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .

Analytical Applications

These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals . Aroylthiourea derivatives with different substituents have been successfully employed in environmental control as ion-selective electrodes .

Synthesis of Heterocyclic Scaffolds

The synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins, has also used some arylthiourea derivatives .

Cyclic Voltammetric Behavior

The compound “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” has been studied for its cyclic voltammetric behavior . The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide are currently unknown. This compound is a derivative of cyanoacetamide, which is known to be a precursor for heterocyclic synthesis . .

Mode of Action

The mode of action of 4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is not well-documented. As a derivative of cyanoacetamide, it may share some of the reactivity characteristics of this class of compounds. Cyanoacetamides are known to undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Thiazoles, a class of compounds to which this compound belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Result of Action

As a derivative of cyanoacetamide, it may share some of the biological activities of this class of compounds, which include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O2S/c25-14-16-6-8-17(9-7-16)21-15-30-24(26-21)27-23(29)20-12-10-19(11-13-20)22(28)18-4-2-1-3-5-18/h1-13,15H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNCNGHGIPIYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)

![7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate](/img/structure/B2837323.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)

![ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate](/img/structure/B2837332.png)

![4-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2837336.png)

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)